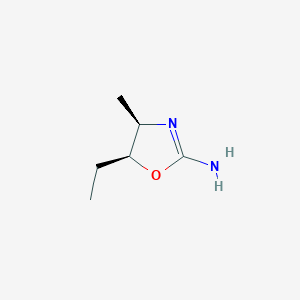
4-Butyl-5-methyl-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-5-methyl-3H-pyrazol-3-one is a heterocyclic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This compound, characterized by a butyl group at the 4-position and a methyl group at the 5-position, exhibits unique chemical properties that make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-5-methyl-3H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method includes the reaction of 4-butyl-3-oxobutanoic acid with methylhydrazine under acidic conditions to form the desired pyrazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can produce a variety of functionalized pyrazolones.
Aplicaciones Científicas De Investigación
4-Butyl-5-methyl-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of agrochemicals and dyes due to its versatile reactivity.
Mecanismo De Acción
The mechanism by which 4-butyl-5-methyl-3H-pyrazol-3-one exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
4-Butyl-3-methyl-1H-pyrazol-5-one: Similar structure but different substitution pattern.
5-Butyl-4-methyl-3H-pyrazol-3-one: Another isomer with a different arrangement of substituents.
4-Phenyl-5-methyl-3H-pyrazol-3-one: Substitution of the butyl group with a phenyl group.
Uniqueness: 4-Butyl-5-methyl-3H-pyrazol-3-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both butyl and methyl groups at distinct positions on the pyrazolone ring provides a unique steric and electronic environment, making it distinct from other pyrazolone derivatives.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-butyl-5-methylpyrazol-3-one |
InChI |
InChI=1S/C8H12N2O/c1-3-4-5-7-6(2)9-10-8(7)11/h3-5H2,1-2H3 |
Clave InChI |
XFDMPGWQEPIFJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N=NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


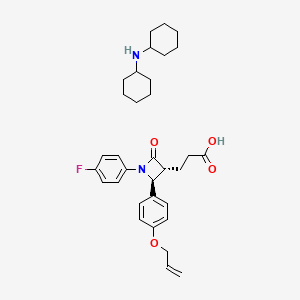
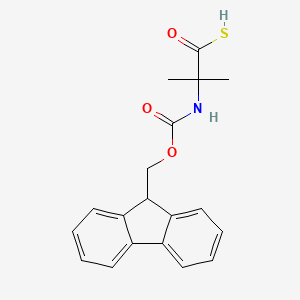
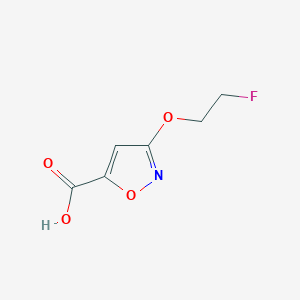
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)
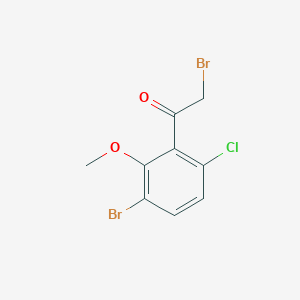
![2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
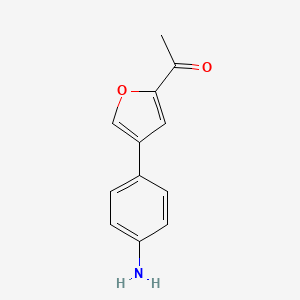
![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
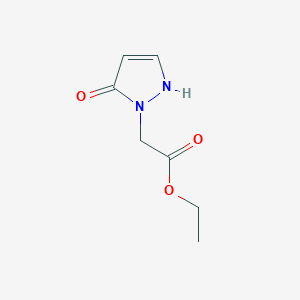
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
